molecular formula C10H16N2O2 B12090889 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol

2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol

Cat. No.: B12090889
M. Wt: 196.25 g/mol
InChI Key: ADAXLSAQUWXWEF-UHFFFAOYSA-N
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Description

2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C10H16N2O2 It is a derivative of phenoxyethanol and contains both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol typically involves the reaction of 3-(1,2-diaminoethyl)phenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for a wide range of interactions with biological molecules, making it valuable in research and industrial applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-[3-(1,2-diaminoethyl)phenoxy]ethanol

InChI

InChI=1S/C10H16N2O2/c11-7-10(12)8-2-1-3-9(6-8)14-5-4-13/h1-3,6,10,13H,4-5,7,11-12H2

InChI Key

ADAXLSAQUWXWEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C(CN)N

Origin of Product

United States

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